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hydroxybenzenecarbothioamide

CAS No.: 1216381-24-6

Cat. No.: B1391656

Get Quote

Executive Summary
3-Chloro-5-hydroxybenzenecarbothioamide (3-Cl-5-OH-BTA) is a substituted thiobenzamide

derivative acting as a critical building block in the synthesis of next-generation agrochemicals.

Unlike its amide counterparts, the thioamide moiety confers unique electronic properties,

enhanced lipophilicity, and specific metal-chelating abilities.

In agricultural science, this compound serves three primary functions:

Precursor for Thiazole Fungicides: It undergoes Hantzsch cyclization to form thiazole-linked

bioactive molecules (analogous to commercial fungicides like Ethaboxam or Tiadinil

derivatives).

Bioisostere Probe: It is used to replace carboxamide groups in herbicide leads to improve

metabolic stability and alter systemicity (xylem/phloem mobility).
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Direct Antifungal Agent: The free thioamide group, combined with the phenolic hydroxyl,

exhibits direct inhibitory activity against phytopathogenic fungi via metal sequestration and

interference with ergosterol biosynthesis.

Chemical Identity & Properties
Property Data

IUPAC Name 3-Chloro-5-hydroxybenzenecarbothioamide

CAS Number
Not widely listed; Analogous to 53984-36-4

(Acid precursor)

Molecular Formula C₇H₆ClNOS

Molecular Weight 187.65 g/mol

Solubility
DMSO (>50 mg/mL), Methanol, Ethanol; Poor in

water

pKa (Predicted) ~8.5 (Phenolic OH), ~12 (Thioamide NH)

Appearance Off-white to pale yellow crystalline solid

Mechanism of Action (MoA)
The utility of 3-Cl-5-OH-BTA stems from its dual-reactive centers: the nucleophilic sulfur and

the acidic phenol.

Bioactivation Pathway
In vivo (fungi/plants), thiobenzamides often undergo metabolic activation. The thioamide moiety

can be oxidized by cytochrome P450 monooxygenases to form a reactive S-oxide (sulfine)

intermediate. This electrophilic species can covalently bind to cysteine residues in fungal

enzymes, leading to irreversible inhibition.

Chelation & Hantzsch Cyclization Logic
The following diagram illustrates the two primary pathways: Synthetic derivatization (Hantzsch)

and Biological interaction (Chelation/S-Oxidation).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity (In Vivo)

Synthetic Application (In Vitro)

3-Cl-5-OH-BTA
(Scaffold)

P450 OxidationBioactivation

Thiazole-Linked
Agrochemical

Hantzsch Cyclization

Reactive S-Oxide
(Sulfine)

Irreversible
Inhibition

Covalent Binding

Fungal Enzyme
(Cys Residue)

α-Halo Ketone
+ Reflux

Click to download full resolution via product page

Figure 1: Dual pathway of 3-Cl-5-OH-BTA: Metabolic activation leading to fungicidal toxicity and

synthetic conversion to thiazole heterocycles.

Experimental Protocols
Protocol A: Synthesis of 3-Cl-5-OH-BTA
Rationale: This compound is often not available in bulk catalogs. This protocol converts the

commercially available nitrile precursor.[1]

Reagents:

3-Chloro-5-hydroxybenzonitrile (Precursor)[2]

Sodium Hydrosulfide hydrate (NaSH·xH₂O)

Magnesium Chloride hexahydrate (MgCl₂·6H₂O)

Dimethylformamide (DMF)

Procedure:
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Dissolution: In a 250 mL round-bottom flask, dissolve 1.54 g (10 mmol) of 3-chloro-5-

hydroxybenzonitrile in 20 mL DMF.

Activation: Add 2.03 g (10 mmol) of MgCl₂·6H₂O. Stir for 10 minutes until the solution is

clear. Note: Mg²⁺ acts as a Lewis acid catalyst, activating the nitrile.

Thionation: Add 1.12 g (20 mmol) of NaSH·xH₂O in one portion.[3][2][4][5][6] The mixture

may turn green/yellow.

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Eluent: 30%

EtOAc in Hexane). The nitrile spot (Rf ~0.6) should disappear, and a lower Rf spot

(thioamide) should appear.

Work-up: Pour the reaction mixture into 100 mL of ice-cold 0.5 M HCl. A precipitate will form

immediately.

Isolation: Filter the solid, wash copiously with water to remove magnesium salts and residual

DMF.

Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow needles.

Expected Yield: 85–92%.

Validation: IR spectrum should show disappearance of -CN stretch (2230 cm⁻¹) and

appearance of thioamide bands (~1630 cm⁻¹).

Protocol B: Hantzsch Thiazole Synthesis (Agrochemical
Derivatization)
Rationale: To synthesize a library of "3-chloro-5-hydroxy-phenyl" linked thiazoles for high-

throughput screening.

Reagents:

3-Cl-5-OH-BTA (from Protocol A)

2-Bromoacetophenone (Model α-halo ketone)
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Ethanol (Absolute)

Procedure:

Setup: Dissolve 1.0 mmol of 3-Cl-5-OH-BTA in 10 mL absolute ethanol.

Addition: Add 1.0 mmol of 2-bromoacetophenone.

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the thiazole

often precipitates spontaneously.

Neutralization: If no precipitate forms, evaporate solvent to 50% volume and neutralize with

saturated NaHCO₃ solution.

Result: This yields 4-phenyl-2-(3-chloro-5-hydroxyphenyl)thiazole.

Application: This scaffold mimics the structure of commercial fungicides like

Thiabendazole but with enhanced lipophilicity due to the chloro-hydroxy substitution.

Protocol C: In Vitro Antifungal Assay (Mycelial Growth
Inhibition)
Rationale: To determine the EC₅₀ of the scaffold against phytopathogens (e.g., Botrytis

cinerea).

Materials:

Potato Dextrose Agar (PDA)

Test Compound: 3-Cl-5-OH-BTA (dissolved in DMSO)

Pathogen: Botrytis cinerea (active culture)

Positive Control: Chlorothalonil or Boscalid

Steps:
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Media Preparation: Autoclave PDA. While molten (~50°C), add the test compound to achieve

final concentrations of 0, 1, 5, 10, 50, and 100 µg/mL. Ensure final DMSO concentration is

<0.5%.

Plating: Pour 20 mL of media into 90 mm Petri dishes. Allow to solidify.

Inoculation: Use a sterile cork borer (5 mm) to take a mycelial plug from the edge of an

actively growing B. cinerea colony. Place the plug (mycelium side down) in the center of the

test plate.

Incubation: Incubate at 25°C in the dark for 72–96 hours.

Measurement: Measure the colony diameter (cross-section) when the control plate reaches

75% coverage.

Analysis: Calculate % Inhibition:

(Where C = Control diameter, T = Treatment diameter). Plot log(concentration) vs. %
Inhibition to determine EC₅₀.

Safety & Handling
Hepatotoxicity Warning: Thiobenzamides can cause liver injury in mammals due to S-oxide

formation. Handle with extreme care.

PPE: Wear nitrile gloves, safety goggles, and use a fume hood (thioamides can release

traces of H₂S under acidic conditions).

Waste: Dispose of all sulfur-containing waste in designated "Organic Sulfur" waste streams.

Do not mix with oxidizers (risk of exothermic sulfine formation).

References
Synthesis of Nitrile Precursors

ChemicalBook.[2] (n.d.). Synthesis of 3-chloro-5-hydroxy-benzonitrile from 3-chloro-5-

methoxybenzonitrile. Retrieved from

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.chemicalbook.com/synthesis/3-chloro-5-hydroxy-benzonitrile.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thioamide Bioactivation & Toxicity

Koen, Y. M., et al. (2007).[7] Protein Targets of Reactive Metabolites of Thiobenzamide in

Rat Liver In Vivo. Chemical Research in Toxicology. Retrieved from

Thioamide to Thiazole (Hantzsch)

Technical Disclosure Commons.[8] (2023).[2][8] Process for the preparation of thiazole

derivatives. Retrieved from

Antifungal Activity of Thio-derivatives

Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with

Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from

General Thioamide Synthesis (Kindler/Lawesson Variants)

Organic Chemistry Portal. (n.d.). Thioamide Synthesis. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google
Patents [patents.google.com]

2. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

3. PubChemLite - N-[4-[(3-chloro-5-hydroxy-phenyl)carbamothioylamino]phenyl]-2-fluoro-
benzamide (C20H15ClFN3O2S) [pubchemlite.lcsb.uni.lu]

4. researchgate.net [researchgate.net]

5. 3-Chloro-5-hydroxybenzaldehyde | 1829-33-0 [sigmaaldrich.cn]

6. asianpubs.org [asianpubs.org]

7. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/1420-3049/12/11/2467
https://www.tdcommons.org/cgi/viewcontent.cgi?article=7445&context=dpubs_series
https://www.chemicalbook.com/synthesis/3-chloro-5-hydroxy-benzonitrile.htm
https://www.tdcommons.org/cgi/viewcontent.cgi?article=7445&context=dpubs_series
https://www.benchchem.com/product/b1391656?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US20110130540A1/ko
https://patents.google.com/patent/US20110130540A1/ko
https://www.chemicalbook.com/synthesis/3-chloro-5-hydroxy-benzonitrile.htm
https://pubchemlite.lcsb.uni.lu/e/compound/15955717
https://pubchemlite.lcsb.uni.lu/e/compound/15955717
https://www.researchgate.net/publication/342415317_A_practical_synthesis_of_3-chloro-24-difluoro-5-hydroxybenzoic_acid
https://www.sigmaaldrich.cn/CN/zh/product/aifchemanxtalpicompany/xpih9bd00353?context=bbe
https://asianpubs.org/index.php/ajchem/article/download/8790/8778
https://www.mdpi.com/1420-3049/12/11/2467
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. tdcommons.org [tdcommons.org]

To cite this document: BenchChem. [Application Note: 3-Chloro-5-
hydroxybenzenecarbothioamide in Agrochemical Discovery]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1391656/docs#application-note-3-
chloro-5-hydroxybenzenecarbothioamide-in-agrochemical-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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